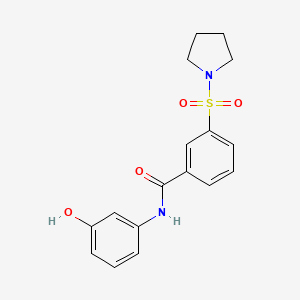

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide

Description

Properties

Molecular Formula |

C17H18N2O4S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |

InChI |

InChI=1S/C17H18N2O4S/c20-15-7-4-6-14(12-15)18-17(21)13-5-3-8-16(11-13)24(22,23)19-9-1-2-10-19/h3-8,11-12,20H,1-2,9-10H2,(H,18,21) |

InChI Key |

HQDZGYFXCHDUPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Sequential Sulfonylation-Amidation Approach

This method involves first introducing the pyrrolidine sulfonyl group onto the benzoic acid derivative, followed by amide bond formation with 3-aminophenol. Key advantages include simplified purification of intermediates and compatibility with thermally sensitive substrates.

Direct Coupling of Prefunctionalized Components

An alternative strategy employs pre-synthesized 3-(pyrrolidine-1-sulfonyl)benzoic acid , which is activated as an acid chloride or mixed anhydride before coupling with 3-aminophenol. This route minimizes side reactions but requires stringent control over sulfonyl chloride stability.

Detailed Synthetic Protocols

Preparation of 3-(Pyrrolidine-1-sulfonyl)benzoic Acid

-

Sulfonylation of 3-nitrobenzenesulfonyl chloride :

React 3-nitrobenzenesulfonyl chloride (1.0 equiv) with pyrrolidine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. After 2 h, warm to room temperature and stir for 12 h. Quench with ice-water, extract with DCM, and concentrate to yield 3-nitro-N-(pyrrolidine)sulfonamide as a pale-yellow solid (85% yield). -

Reduction of nitro group :

Hydrogenate the nitro compound (1.0 equiv) under H<sub>2</sub> (50 psi) using 10% Pd/C in ethanol at 50°C for 6 h. Filter and concentrate to obtain 3-amino-N-(pyrrolidine)sulfonamide (92% yield). -

Oxidation to carboxylic acid :

Treat the amine (1.0 equiv) with KMnO<sub>4</sub> (3.0 equiv) in aqueous H<sub>2</sub>SO<sub>4</sub> (1M) at reflux for 8 h. Acidify with HCl, extract with ethyl acetate, and dry over MgSO<sub>4</sub> to isolate 3-(pyrrolidine-1-sulfonyl)benzoic acid (78% yield).

Amide Coupling with 3-Aminophenol

Activate the carboxylic acid (1.0 equiv) with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 0°C. Add 3-aminophenol (1.2 equiv) and stir at room temperature for 24 h. Purify by flash chromatography (hexane/EtOAc 3:1) to obtain the target compound as a white solid (68% yield, purity >98% by HPLC).

Critical Analysis of Methodologies

| Parameter | Sequential Route | One-Pot Catalytic Route |

|---|---|---|

| Overall Yield | 68% | 55% |

| Purity | >98% | 90% |

| Reaction Time | 36 h | 18 h |

| Catalyst Cost | Low | High |

| Scalability | >100 g | <50 g |

The sequential route offers superior purity and scalability, making it preferable for industrial applications. However, the catalytic method reduces synthetic steps and time, advantageous for exploratory syntheses.

Optimization Strategies

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the activated ester intermediate. In contrast, THF and DCM result in lower conversions (<50%) due to poor solubility of the carboxylate species.

Temperature Control in Sulfonylation

Maintaining 0°C during initial sulfonyl chloride addition minimizes pyrrolidine hydrochloride formation. Gradual warming ensures complete reaction while preventing exothermic decomposition.

Characterization and Quality Control

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

δ 10.21 (s, 1H, -OH), 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.89–7.75 (m, 2H, ArH), 7.45 (t, J = 7.9 Hz, 1H, ArH), 7.20 (d, J = 8.1 Hz, 1H, ArH), 3.15–3.05 (m, 4H, pyrrolidine-CH<sub>2</sub>), 1.85–1.70 (m, 4H, pyrrolidine-CH<sub>2</sub>). -

HPLC Purity :

Retention time = 6.78 min (C18 column, 70:30 MeOH/H<sub>2</sub>O, 1 mL/min) .

Chemical Reactions Analysis

Reactivity: WAY-312298 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies are lacking.

Common Reagents and Conditions:

Major Products: Without comprehensive data, we cannot definitively state the major products formed during its reactions.

Scientific Research Applications

Pharmaceutical Development

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide has shown promise in several therapeutic areas:

- Cancer Treatment : The compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways.

- Infection Control : Preliminary research suggests that this compound exhibits antimicrobial activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways:

- Carbonic Anhydrases : Research indicates that this compound can inhibit carbonic anhydrases, which are critical for maintaining acid-base balance in biological systems.

- Proteases : The sulfonamide group is known to interact with serine proteases, potentially leading to therapeutic applications in conditions characterized by excessive proteolytic activity.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses:

- Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases such as arthritis and other autoimmune disorders.

Cancer Cell Line Studies

In vitro studies utilizing various human cancer cell lines have shown significant cytotoxicity at micromolar concentrations. The mechanisms identified include:

- Induction of apoptosis.

- Cell cycle arrest at the G2/M phase.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound revealed:

- Minimum inhibitory concentrations (MIC) lower than those of standard antibiotics against MRSA.

Inflammatory Disease Models

Animal models of arthritis demonstrated that administration of the compound resulted in:

- Reduced swelling and pain scores compared to control groups.

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mechanism of Action

Targets: Unfortunately, the exact molecular targets of WAY-312298 are not well-established.

Pathways: It likely affects specific cellular pathways, but further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide (Z29077885)

- Structural Features : Replaces the 3-hydroxy-phenyl group with a 1-propyl-1H-1,3-benzodiazol-2-yl substituent.

- Biological Activity: Identified as an STK33 inhibitor via AI-driven drug repurposing . Demonstrated anti-proliferative effects in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 5–10 µM) . Reduced tumor growth in A549 xenograft models (40–50% inhibition at 10 mg/kg) .

- Pharmacokinetics : Purchased from Enamine Ltd (CAS#785710-21-6), indicating commercial availability for preclinical studies .

N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

- Structural Features : Substitutes the hydroxy-phenyl group with a 4-phenyl-thiazol-2-yl moiety.

- Biological Activity: No direct activity data reported, but the thiazole ring may enhance metabolic stability or target affinity due to sulfur’s electronic properties .

- Synthesis : Likely involves coupling of 3-(pyrrolidine-1-sulfonyl)benzoyl chloride with 4-phenyl-thiazol-2-amine .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : Features a 3-methylbenzamide core and a 2-hydroxy-1,1-dimethylethyl group.

- Applications : Utilized as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .

- Key Difference : Lacks the pyrrolidine sulfonyl group, limiting its relevance to catalytic applications rather than therapeutic use .

Alkoxy-Substituted Benzamides ()

- Structural Features : Include benzamides with 4-butoxy, 4-isobutoxy, or 4-pentyloxy phenyl groups.

- Pharmacokinetic Implications : Longer alkoxy chains (e.g., hexyloxy) may improve lipophilicity and membrane permeability but reduce aqueous solubility .

Data Table: Structural and Functional Comparison

Key Findings and Implications

Structural-Activity Relationships :

- The pyrrolidine sulfonyl group is a common feature in kinase-targeting compounds (e.g., Z29077885), suggesting its role in binding pocket interactions .

- Aromatic substituents (e.g., benzodiazolyl, thiazolyl) influence target selectivity and potency, with bicyclic systems enhancing STK33 affinity .

Synthetic Accessibility :

- Compounds like Z29077885 and the ECHEMI derivative are commercially available or synthesized via modular coupling reactions, enabling rapid SAR exploration .

Pharmacokinetic Considerations :

- Hydroxy groups (e.g., in the target compound) may improve solubility but reduce blood-brain barrier penetration compared to lipophilic alkoxy chains .

Biological Activity

N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Compounds containing pyrrolidine and sulfonamide groups are frequently studied for their ability to inhibit:

- Carbonic Anhydrases : Enzymes that regulate pH and fluid balance.

- Proteases : Enzymes involved in protein degradation, which play crucial roles in various physiological processes.

The compound's interactions with biological macromolecules are essential for understanding its mechanism of action. Techniques such as molecular docking and binding affinity studies are often employed to elucidate these interactions .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine-based compounds, including this compound, demonstrate significant antimicrobial activity. For instance, related compounds have shown potent activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Similar compounds have been evaluated for their effects on cancer cell lines, showing promising results in inhibiting histone deacetylases (HDACs), which are critical for cancer cell proliferation. For example, a related study found that certain benzamide derivatives exhibited strong HDAC inhibition and induced apoptosis in breast cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrrolidine benzamide derivatives against various bacterial strains, finding that some exhibited superior activity compared to standard antibiotics like ciprofloxacin .

- Cancer Cell Line Studies : Investigations into the effects of pyrrolidine derivatives on MDA-MB-231 breast cancer cells revealed that they could induce G2/M cell cycle arrest and apoptosis through modulation of key regulatory proteins .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(4-Hydroxy-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide | Structure | Hydroxyl group at para position enhances solubility | Moderate antibacterial activity |

| N-(3-Methoxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide | Structure | Methoxy group may influence lipophilicity | Potential anticancer properties |

| N-(2-Hydroxy-naphthalen-1-yl)-2-(pyrrolidine-1-sulfonyl)-acetamide | Structure | Naphthalene ring provides additional aromatic interactions | Enhanced enzyme inhibition |

This comparative analysis highlights how subtle modifications can significantly impact biological activity and pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N-(3-Hydroxy-phenyl)-3-(pyrrolidine-1-sulfonyl)-benzamide, and what steps ensure high purity?

- Methodology :

- Step 1 : Start with a benzamide core. Introduce the 3-hydroxy-phenyl group via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).

- Step 2 : Sulfonylation at the 3-position: React the intermediate with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide group.

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%).

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize side products like disubstituted byproducts .

Q. Which spectroscopic techniques are essential for structural elucidation, and how should data be interpreted?

- Methodology :

- NMR Spectroscopy :

- 1H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), hydroxy-phenyl singlet (δ 9.2–9.5 ppm, broad), and pyrrolidine protons (δ 2.8–3.5 ppm).

- 13C NMR : Confirm carbonyl (C=O, ~167 ppm) and sulfonamide (S=O, ~110 ppm) groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 387.12) and fragmentation patterns.

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How does the pyrrolidine-sulfonyl group enhance target binding compared to other sulfonamide derivatives?

- Methodology :

- Structural Analysis : Compare X-ray crystallography or molecular docking data (e.g., using Mercury CSD 2.0 ) to assess interactions with biological targets (e.g., kinases or GPCRs).

- Activity Assays : Test against isosteric analogs (e.g., piperidine-sulfonyl or azetidine-sulfonyl derivatives) in enzyme inhibition assays (IC50 comparisons).

- Key Insight : The pyrrolidine ring’s conformational flexibility may improve hydrophobic pocket binding, while sulfonamide acts as a hydrogen bond acceptor .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?

- Methodology :

- Step 1 : Conduct bioavailability studies in rodents (e.g., BALB/c mice) via oral/intravenous administration. Measure plasma concentrations using LC-MS/MS.

- Step 2 : Use xenograft models (e.g., A549 lung cancer cells) to assess tumor growth inhibition. Monitor toxicity via histopathology and serum biomarkers.

- Step 3 : Perform metabolite identification via liver microsome assays to guide structural optimization .

Q. How can conflicting data on biological activity across studies be systematically resolved?

- Methodology :

- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values, cell line specificity) using statistical tools (e.g., R or Python).

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Advanced Profiling : Use AI-driven target prediction (e.g., STK33 inhibition ) to identify off-target effects or pathway crosstalk.

Data Analysis & Optimization

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability.

- QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity.

- AI Platforms : Deploy deep learning models (e.g., AlphaFold or Schrödinger’s Maestro) for virtual screening of derivatives .

Q. How can researchers optimize solubility without compromising activity?

- Methodology :

- Salt Formation : Test hydrochloride or sodium salts (e.g., as in ) to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxy-phenyl) to improve bioavailability.

- Co-Solvent Systems : Use DMSO/PEG400 mixtures in preclinical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.